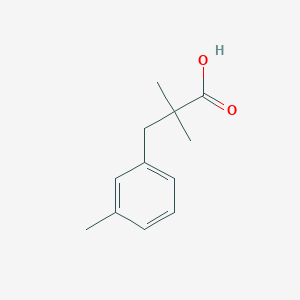

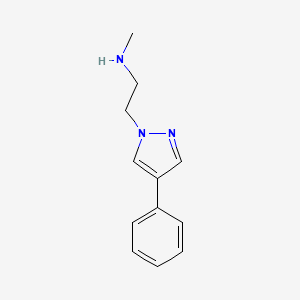

![molecular formula C13H14N2O2 B1468567 1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1405775-84-9](/img/structure/B1468567.png)

1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid

Overview

Description

“1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, a method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

Various chemical reactions involving pyrrolidine derivatives have been reported. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of 1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid, is widely utilized in medicinal chemistry due to its versatility and biological relevance . It serves as a scaffold for creating novel compounds with potential therapeutic effects. The cyanophenyl group could potentially interact with biological targets, enhancing the compound’s pharmacological profile.

Asymmetric Synthesis: Enantioselective Reactions

This compound can be used in asymmetric synthesis, where the goal is to produce enantiomerically pure substances . The pyrrolidine ring’s stereocenters allow for selective reactions that can lead to drugs with better efficacy and fewer side effects.

Bioactive Molecule Development: Target Selectivity

Researchers can modify the pyrrolidine ring to develop bioactive molecules with high target selectivity . The cyanophenyl moiety could be crucial in achieving the desired selectivity for specific biological receptors or enzymes.

Pharmacophore Exploration: 3D Structure Analysis

The non-planarity of the pyrrolidine ring contributes to the three-dimensional structure of pharmacophores . This is essential for the exploration of the pharmacophore space, leading to the discovery of new drugs with unique mechanisms of action.

Stereogenicity Studies: Biological Profile Alteration

The different stereoisomers of the pyrrolidine ring can be studied to understand how spatial orientation affects the biological profile of drug candidates . This can significantly impact the binding mode to enantioselective proteins and, consequently, the therapeutic outcomes.

ADME/Tox Optimization: Physicochemical Parameter Modification

Incorporating heteroatomic fragments like the cyanophenyl group can modify physicochemical parameters, which is crucial for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .

Chemical Synthesis: Intermediate for Complex Molecules

As an intermediate, 1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid can be used in the synthesis of more complex molecules, potentially leading to the development of new materials or chemical entities with novel properties .

Agrochemical Research: Pesticide and Herbicide Development

The structural features of this compound could be explored for the development of agrochemicals, such as pesticides and herbicides. The cyanophenyl group might interact with specific biological pathways in pests or weeds, providing a targeted approach to crop protection .

Future Directions

Pyrrolidine derivatives, including “1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid”, could be further explored for their potential in drug discovery. The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name |

1-[(3-cyanophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-7-10-2-1-3-11(6-10)8-15-5-4-12(9-15)13(16)17/h1-3,6,12H,4-5,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZMOMHXMJXUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

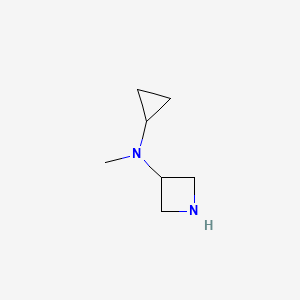

![1-[(Cyclohexylamino)methyl]cyclopentan-1-ol](/img/structure/B1468487.png)

![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)

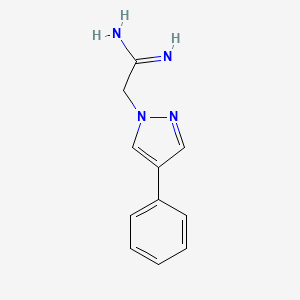

![2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468493.png)

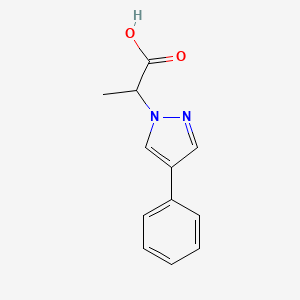

![({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1468494.png)

![6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1468500.png)

![[4-(Quinolin-2-yloxy)cyclohexyl]amine](/img/structure/B1468506.png)